4-Fluoro-1-methyl-4-piperidinemethanol

Medicinal Chemistry CNS Drug Design ADME

This specific 4-fluoro-4-hydroxymethyl N-methylpiperidine isomer is essential for KRAS G12D inhibitor development (see WO-2021041671-A1). The 4-F atom reduces pKa (~7.5-8.5) vs. non-fluorinated analogs, enhancing CNS permeability and metabolic stability. The primary alcohol serves as a versatile handle for esterification/etherification. Substituting with the wrong regioisomer risks altered binding kinetics and synthetic failure. Secure this critical building block for kinase inhibitor and CNS drug discovery programs.

Molecular Formula C7H14FNO
Molecular Weight 147.19 g/mol
CAS No. 1000341-04-7
Cat. No. B1343734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1-methyl-4-piperidinemethanol
CAS1000341-04-7
Molecular FormulaC7H14FNO
Molecular Weight147.19 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)(CO)F
InChIInChI=1S/C7H14FNO/c1-9-4-2-7(8,6-10)3-5-9/h10H,2-6H2,1H3
InChIKeyZACQKYSISKMVCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-1-methyl-4-piperidinemethanol (CAS 1000341-04-7) Procurement: Fluorinated Piperidine Building Block for Medicinal Chemistry


4-Fluoro-1-methyl-4-piperidinemethanol (CAS 1000341-04-7), also known as (4-fluoro-1-methylpiperidin-4-yl)methanol, is a fluorinated piperidine derivative with the molecular formula C₇H₁₄FNO and a molecular weight of 147.19 g/mol [1]. The compound features a piperidine ring substituted at the 4-position with a fluorine atom and a hydroxymethyl group, and at the 1-position with a methyl group. This structural motif is commonly employed as a versatile building block in medicinal chemistry, particularly in the synthesis of central nervous system (CNS) active agents and kinase inhibitors, as documented in patent literature . The presence of the fluorine atom can influence physicochemical properties such as lipophilicity (XLogP3 ≈ 0.3) and metabolic stability [1].

Why 4-Fluoro-1-methyl-4-piperidinemethanol Cannot Be Substituted: Structural and Electronic Determinants for Procurement


The precise substitution pattern of 4-fluoro-1-methyl-4-piperidinemethanol is non-interchangeable with other piperidine alcohols or fluorinated piperidines due to the unique interplay of its 4-fluoro, 4-hydroxymethyl, and N-methyl substituents [1]. The fluorine atom at the 4-position modulates the basicity of the piperidine nitrogen (pKa ~7.5-8.5 estimated) and influences hydrogen bonding through its electronegativity . This electronic profile differs markedly from non-fluorinated analogs (e.g., 1-methyl-4-piperidinemethanol, pKa ~9-10) and 3-fluoro regioisomers, which can lead to altered receptor binding kinetics and metabolic vulnerability . Furthermore, the primary alcohol handle provides a specific vector for functionalization (e.g., esterification, etherification) that is distinct from secondary or tertiary alcohols found in related building blocks. Generic substitution risks introducing incompatible physicochemical properties, such as increased lipophilicity (if fluorine is replaced by hydrogen) or altered hydrogen bond donor/acceptor capacity, thereby compromising the intended pharmacological profile or synthetic route efficiency .

Quantitative Differentiation: 4-Fluoro-1-methyl-4-piperidinemethanol vs. Closest Analogs


LogP Comparison: Impact on Lipophilicity and BBB Penetration

The fluorination at the 4-position of 4-fluoro-1-methyl-4-piperidinemethanol results in a calculated XLogP3 value of 0.3, which is significantly lower than the non-fluorinated analog 1-methyl-4-piperidinemethanol (calculated XLogP3 ≈ 1.1), indicating a reduction in lipophilicity by approximately 0.8 log units [1]. This difference is critical for CNS drug design, as compounds with LogP values below 1 are often associated with reduced non-specific tissue binding and improved brain-to-plasma ratios [2].

Medicinal Chemistry CNS Drug Design ADME

Topological Polar Surface Area (TPSA) Differentiation for Oral Bioavailability

4-Fluoro-1-methyl-4-piperidinemethanol exhibits a Topological Polar Surface Area (TPSA) of 23.5 Ų . This value is slightly higher than that of the non-fluorinated analog 1-methyl-4-piperidinemethanol (TPSA ≈ 20.2 Ų) due to the electronegative fluorine atom. The TPSA value is well below the common threshold of 90 Ų for oral absorption, predicting favorable membrane permeability for both compounds, but the modest increase in polarity may confer a marginal advantage in solubility for the fluorinated variant [1].

Drug Design Oral Bioavailability Physicochemical Properties

Patent-Documented Utility in KRAS G12D Inhibitor Synthesis

4-Fluoro-1-methyl-4-piperidinemethanol is explicitly claimed as a synthetic intermediate in patent WO-2021041671-A1, which describes KRAS G12D inhibitors [1]. This patent family includes compounds that have advanced to clinical evaluation (e.g., MRTX1133), and the fluorinated piperidine methanol serves as a key building block for introducing a specific conformational constraint or electronic effect into the inhibitor scaffold . While direct comparative data against alternative building blocks is not publicly disclosed, the inclusion in a high-value patent application indicates a strategic selection of this specific fluorinated motif over other piperidine alcohols.

Oncology Targeted Therapy KRAS Inhibitors

High-Value Application Scenarios for 4-Fluoro-1-methyl-4-piperidinemethanol Procurement


Synthesis of Fluorinated CNS Drug Candidates

The combination of moderate lipophilicity (XLogP3 = 0.3) and low TPSA (23.5 Ų) makes this compound an ideal building block for designing brain-penetrant small molecules [1]. Its use in this context is supported by class-level inference from the broader piperidine literature, where fluorine substitution is known to improve metabolic stability and modulate pKa for optimal CNS exposure [2].

KRAS G12D Inhibitor Development

As explicitly documented in patent WO-2021041671-A1, 4-fluoro-1-methyl-4-piperidinemethanol serves as a key intermediate in the synthesis of potent and selective KRAS G12D inhibitors [3]. Procurement is therefore strategically aligned with research programs targeting this historically undruggable oncogene, where the specific fluorinated piperidine motif may be critical for achieving the desired binding conformation.

General Kinase Inhibitor Scaffold Decoration

The piperidine ring is a privileged scaffold in kinase inhibitor design, and the 4-fluoro-4-hydroxymethyl substitution pattern provides a unique vector for exploring structure-activity relationships (SAR) in the solvent-exposed region of the ATP-binding pocket. The primary alcohol can be easily functionalized to introduce various moieties (e.g., sulfonamides, esters) while the fluorine atom can engage in orthogonal interactions with the protein backbone .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-1-methyl-4-piperidinemethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.